molecular formula C17H19N3O B585074 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol CAS No. 98809-58-6

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol

Cat. No.: B585074
CAS No.: 98809-58-6
M. Wt: 281.359
InChI Key: GAXSBDZDZCJXCG-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is a complex organic compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a phenol group, a methyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol are enzymes and receptors involved in oxidative stress and inflammation pathways. This compound is known to interact with key proteins such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in inflammatory responses .

Mode of Action

The compound exerts its effects by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes. This results in diminished inflammatory responses and pain. The modulation of the NF-κB pathway affects various downstream targets, including cytokines like TNF-α and IL-6, which are critical mediators of inflammation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in reduced production of inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it prevents the activation of inflammatory cells and reduces oxidative stress, contributing to its overall anti-inflammatory and antioxidant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, high temperatures may lead to degradation, while the presence of other drugs or chemicals can result in interactions that alter its pharmacokinetic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. . This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions. The phenol and methylallyl groups are then introduced through further functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol or triazole ring.

Scientific Research Applications

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-[3-(2-methylprop-2-enyl)-1H-benzotriazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)11-19-15-7-5-4-6-14(15)18-20(19)16-10-13(3)8-9-17(16)21/h4-10,18,21H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXSBDZDZCJXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2NC3=CC=CC=C3N2CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g of 2-(2-hydroxy-5-methylphenyl) benzotriazole (0.044 moles), 4.5 g of the triethylamine (0.044 moles) and 16.1 g of N,N-dimethylaniline (0.13 moles) were introduced into a reacting chamber and stirred for 5 minutes to make a solution. 0.09 moles of 3-chloro-2-alkyl propylene were dissolved in the methyl ethyl ketone and then were added to the solution within 10 minutes into the reacting chamber where air inside the chamber was nitrogen gas. The solution was heated to 80° C. for 5 hours, further heated to 180° C. and held on for 3 hours to allow Claisen rearrangement before removing heat and allowing to cool to 80° C. Then, the solution was filtered using activated carbon A filtrate was recrystallized using 40 ml of isopropanol. Then, filter paper was used to filter a yellow recrystallized filtrate. The yellow recrystallized filtrate was isolated by column chromatography to obtain 3.1 g of 2-(2-hydroxyl-5-methylphenyl) benzotriazole, 0.2 g of 2-(5-methyl-2-(2-methyl-propenyloxy)-phenyl)-2H-benzotriazole, 4.9 g of 1-methallyl-2-(2′-hydroxyl-5′-methylphenyl) benzotriazole (yield: 40%) and 0.1 g of by-products including 2-benzotriazol-2-4 methyl-6-(2-methyl-propenyl)-phenol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
[Compound]
Name
3-chloro-2-alkyl propylene
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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